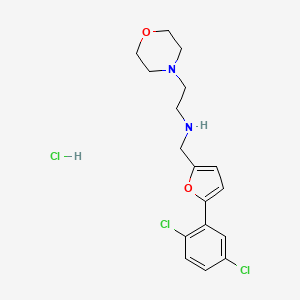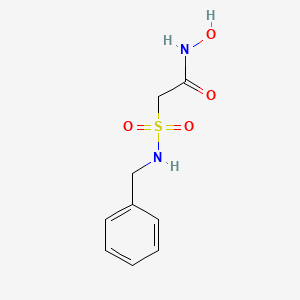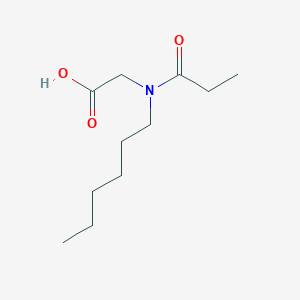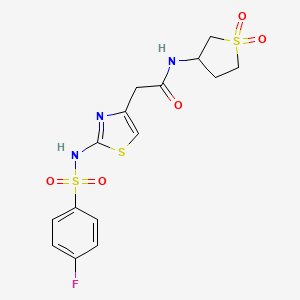
C19H18BrClFNO2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C19H18BrClFNO2 is a complex organic molecule that contains bromine, chlorine, fluorine, nitrogen, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C19H18BrClFNO2 typically involves multi-step organic reactions. One common method includes the halogenation of an aromatic ring followed by nucleophilic substitution reactions to introduce the bromine, chlorine, and fluorine atoms. The nitrogen and oxygen functionalities are often introduced through amination and oxidation reactions, respectively.
Industrial Production Methods
In an industrial setting, the production of This compound may involve the use of catalysts to enhance reaction rates and yields. Techniques such as continuous flow chemistry and high-pressure reactors can be employed to scale up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
C19H18BrClFNO2: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
C19H18BrClFNO2: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of advanced materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of C19H18BrClFNO2 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
C18H17BrClFNO2: A similar compound with one less carbon atom.
C19H18BrClFNO3: A compound with an additional oxygen atom.
C19H18BrClFNO: A compound with one less oxygen atom.
Uniqueness
C19H18BrClFNO2: is unique due to its specific combination of halogen atoms and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H18BrClFNO2 |
|---|---|
Molecular Weight |
426.7 g/mol |
IUPAC Name |
N-[[5-bromo-2-[(2-fluorophenyl)methoxy]phenyl]methyl]-1-(furan-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C19H17BrFNO2.ClH/c20-16-7-8-19(24-13-14-4-1-2-6-18(14)21)15(10-16)11-22-12-17-5-3-9-23-17;/h1-10,22H,11-13H2;1H |
InChI Key |
YYFJTQMWHIKZDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)CNCC3=CC=CO3)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Aminothieno[2,3-c]pyridin-3-yl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B12624577.png)

![Triethyl{[(2S,3R)-3-methylpent-4-en-2-yl]oxy}silane](/img/structure/B12624595.png)

![7-Chloro-4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine](/img/structure/B12624611.png)
![4-{[(Pyridin-4-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12624618.png)

![1-Methyl-2-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B12624631.png)
![N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12624634.png)

![3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1-methyl-1H-indole](/img/structure/B12624654.png)



